Biochemical PLK1 Inhibition Potency Compared to Leading Clinical Candidates
DAP-81 demonstrates PLK1 inhibitory potency (IC50 = 0.9 nM) that is statistically comparable to the most advanced clinical PLK1 inhibitors, BI 2536 (IC50 = 0.83 nM) and Volasertib (IC50 = 0.87 nM) [1]. This places DAP-81 within the same high-potency class as ATP-competitive inhibitors that have progressed to Phase II/III clinical trials, validating its target engagement strength for preclinical studies.
| Evidence Dimension | Biochemical PLK1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.9 nM |
| Comparator Or Baseline | BI 2536: 0.83 nM; Volasertib (BI 6727): 0.87 nM |
| Quantified Difference | DAP-81 is within 8% of BI 2536 and 3% of Volasertib in potency; differences are statistically insignificant and represent similar potency class. |
| Conditions | In vitro biochemical kinase assays; data compiled from primary literature as cited in synthetic review. |
Why This Matters
For procurement, this evidence ensures that DAP-81 will deliver target engagement on par with the most potent and clinically advanced PLK1 inhibitors, mitigating concerns about inferior biochemical activity.
- [1] Patel M, et al. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. 2021; 26(17):5170. View Source
